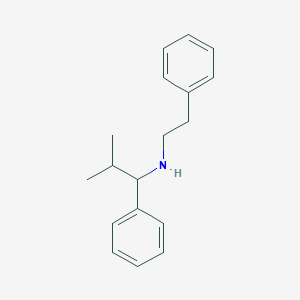
N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a quinoxaline ring, an oxadiazole ring, and a carboxamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the quinoxaline ring, followed by the introduction of the oxadiazole ring and the carboxamide group. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoxaline and oxadiazole rings, which are aromatic and thus contribute to the compound’s stability. The methoxy and carboxamide groups could participate in hydrogen bonding, which could affect the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine. The oxadiazole ring could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in organic solvents .Applications De Recherche Scientifique
Antitubercular Activity
The quinoxaline ring, which is a part of the compound, has been found to possess a broad spectrum of pharmacological activities. It has been particularly noted for its potential antimycobacterial activity against Mycobacterium tuberculosis .
Antibacterial Activity
Quinoxaline-based molecules, including the compound , have been disclosed for their antibacterial properties . They have been screened against bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes .
Antifungal Activity
The compound’s core structure, quinoxaline, has been associated with antifungal properties . This makes it a potential candidate for the development of new antifungal agents.
Anti-Inflammatory Properties
Quinoxaline derivatives have been found to exhibit anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Quinoxaline derivatives have been associated with anticancer activity . This suggests that the compound could potentially be used in cancer treatment strategies.
Cytoprotection
Quinoxaline derivatives have been associated with cytoprotective effects . This suggests that the compound could potentially be used to protect cells from harmful agents.
Antidepressant Properties
Quinoxaline derivatives have been associated with antidepressant properties . This suggests that the compound could potentially be used in the treatment of depressive disorders.
Vasodilator Properties
Quinoxaline derivatives have been associated with vasodilator properties . This suggests that the compound could potentially be used to treat conditions related to blood vessel constriction.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-26-13-8-6-12(7-9-13)10-17-23-24-19(27-17)22-18(25)16-11-20-14-4-2-3-5-15(14)21-16/h2-9,11H,10H2,1H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRJRYUSADJPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-3-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2755552.png)
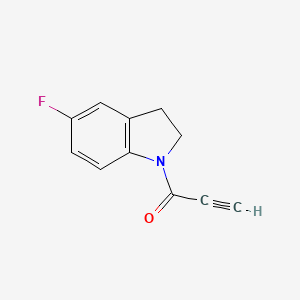
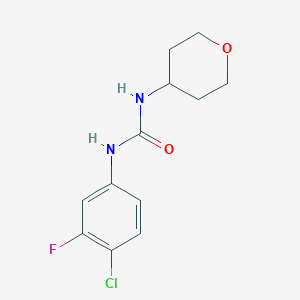
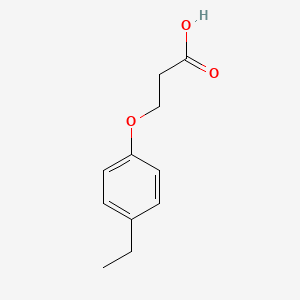
![(5R,8S)-N-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2755560.png)

![3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2755568.png)
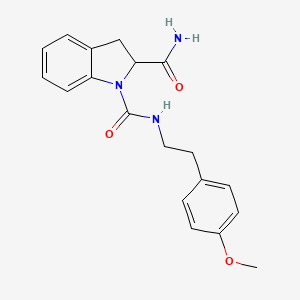
![N-[(4-Fluorophenyl)methyl]-1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-4-carboxamide](/img/structure/B2755570.png)
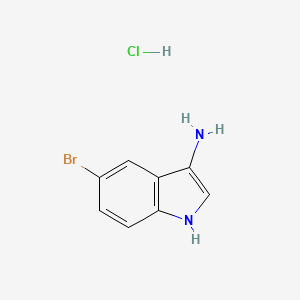

![N-benzyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2755573.png)

